molecular formula C26H23N3O6 B4973894 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide CAS No. 329043-49-4

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide

Cat. No. B4973894
CAS RN: 329043-49-4
M. Wt: 473.5 g/mol
InChI Key: GNSMUBRRIYIWPX-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It works by binding to the receptor and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptors.
Biochemical and physiological effects:
2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is thought to be the cellular basis of learning and memory. It has also been shown to inhibit the induction of long-term depression (LTD) in the hippocampus. In addition, 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity as an AMPA receptor antagonist. This allows researchers to selectively block the activity of the AMPA receptors and study their role in various physiological and pathological processes. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide is that it can also block the activity of kainate receptors, which are also glutamate receptors. This can complicate the interpretation of the results obtained using 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide.
List of future directions:
1. Investigating the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory.
2. Studying the role of AMPA receptors in the pathogenesis of neurodegenerative diseases.
3. Developing new and more potent AMPA receptor antagonists for use in scientific research and potential therapeutic applications.
4. Investigating the role of AMPA receptors in the regulation of pain perception.
5. Studying the role of AMPA receptors in the regulation of mood and emotion.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 4-ethoxy-2-nitroaniline to form 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)acetamide. This intermediate is then reacted with 2-chloroacetyl chloride and quinoline to form 2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-4-35-17-10-11-21(23(14-17)29(31)32)28-26(30)19-15-22(27-20-8-6-5-7-18(19)20)16-9-12-24(33-2)25(13-16)34-3/h5-15H,4H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMUBRRIYIWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146999
Record name 2-(3,4-Dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)quinoline-4-carboxamide

CAS RN

329043-49-4
Record name 2-(3,4-Dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329043-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-N-(4-ethoxy-2-nitrophenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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